2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole
Description
Properties
Molecular Formula |
C15H10N4 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-pyridin-3-ylpyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C15H10N4/c1-2-6-14-13(5-1)18-15-17-12(7-9-19(14)15)11-4-3-8-16-10-11/h1-10H |
InChI Key |
GUZBPXVJQCPJLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=CC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is largely influenced by their structural modifications. The SAR studies indicate that substituents at various positions on the benzimidazole scaffold can significantly enhance or diminish biological activity. For instance, modifications at the N1, C2, C5, and C6 positions have been shown to affect anti-inflammatory and anticancer activities .
Key Findings:
- N1 Position : Substituents here often enhance interaction with target enzymes.
- C2 Position : Compounds with electron-withdrawing groups exhibit improved potency against various biological targets.
- C5 and C6 Positions : These positions are critical for maintaining structural integrity and enhancing bioactivity.
Biological Activities
The compound 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole exhibits a range of biological activities:
1. Anti-inflammatory Activity
Research indicates that benzimidazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX). Specifically, compounds similar to 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole have demonstrated significant COX-2 inhibitory effects, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole | TBD | COX-2 |
2. Antimicrobial Activity
Studies have shown that benzimidazole derivatives possess notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions at the 4-position exhibited minimum inhibitory concentrations (MIC) that were significantly lower than standard antibiotics .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| Standard (Ampicillin) | 100 | S. typhi |
| 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole | TBD | TBD |
3. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Certain benzimidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies
Recent studies highlight the efficacy of pyrimidine-fused benzimidazoles in treating inflammatory diseases and infections:
- Study on COX Inhibition : A study demonstrated that a series of pyrimidine-benzimidazole compounds showed potent COX-2 inhibition comparable to celecoxib, suggesting potential as anti-inflammatory agents in clinical settings .
- Antimicrobial Efficacy : Another investigation revealed that a benzimidazole derivative exhibited significant antibacterial activity against resistant strains of bacteria, indicating its potential as a new therapeutic agent in antibiotic-resistant infections .
Scientific Research Applications
Anticancer Activity
The compound's structure allows it to interact with various biological targets, making it a promising candidate for anticancer therapies. Research has shown that derivatives of benzimidazole, including pyrimido[1,2-a]benzimidazole compounds, exhibit notable anticancer properties.
- Mechanism of Action : These compounds often act as multi-target receptor tyrosine kinase inhibitors, affecting pathways involved in tumor growth and survival. For instance, studies indicate that certain derivatives can inhibit the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in various cancers such as breast cancer and non-small cell lung cancer .
-
Case Studies :
- A study demonstrated that specific benzimidazole derivatives induced apoptosis in non-small cell lung cancer cells with IC50 values as low as 0.05 μmol/L .
- Another research highlighted the effectiveness of pyrimido[1,2-a]benzimidazole derivatives against various cancer cell lines, showcasing their potential in precision medicine .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against a range of pathogens. The structural features of pyrimido[1,2-a]benzimidazole contribute to its ability to disrupt microbial processes.
- Activity Spectrum : Research has shown that derivatives can effectively combat Gram-positive bacteria and have potential against resistant strains. For example, one derivative demonstrated significant antibacterial activity against Staphylococcus aureus and other pathogens .
-
Case Studies :
- In vitro studies revealed that certain pyrimido[1,2-a]benzimidazole derivatives inhibited bacterial growth with minimal inhibitory concentrations comparable to standard antibiotics .
- The ADME (Absorption, Distribution, Metabolism, and Excretion) analysis suggests that these compounds could be viable candidates for drug development due to their favorable pharmacokinetic profiles .
Optoelectronic Applications
Beyond medicinal uses, 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole has been explored for applications in optoelectronics.
- Photophysical Properties : The planar structure of these compounds allows them to function as phosphors and fluorescent dyes. Their ability to emit light upon excitation makes them suitable for use in various materials like textiles and polymers .
- Research Insights : Studies have indicated that modifications to the pyrimido[1,2-a]benzimidazole framework can enhance their photophysical properties, leading to better performance in optoelectronic devices .
Synthesis and Structural Modifications
The synthesis of 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole typically involves multi-component reactions or cyclocondensation techniques. These methods allow for the introduction of various substituents that can modulate biological activity.
- Synthetic Strategies : Recent advancements have focused on green chemistry approaches for synthesizing these compounds efficiently while minimizing environmental impact. Catalysts such as ZnO@SO₃H have been employed to enhance reaction yields under mild conditions .
Summary Table of Applications
| Application | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibits RTKs like EGFR; induces apoptosis | IC50 values as low as 0.05 μmol/L; effective against multiple cancer types |
| Antimicrobial | Active against Gram-positive bacteria | Significant antibacterial activity; favorable ADME profiles |
| Optoelectronics | Functions as phosphors and fluorescent dyes | Enhanced photophysical properties with structural modifications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives exhibit structural and functional diversity based on substituent patterns. Below is a detailed comparison with key analogs:
Structural and Electronic Properties
Pharmacological Activity
Notable Findings:
- Pyridinyl vs. Phenyl : Pyridinyl derivatives exhibit superior antimicrobial activity over phenyl analogs, likely due to improved solubility and hydrogen-bonding capacity .
Structure-Activity Relationships (SAR)
- Substituent Position : 2-Substituted derivatives (e.g., pyridin-3-yl) generally show higher bioactivity than 3- or 4-substituted analogs due to optimal steric alignment with target proteins .
- Electron-Withdrawing Groups : Fluorine or nitro groups enhance antiparasitic and anticancer activities by increasing electrophilicity and membrane permeability .
- Heteroaromatic vs. Aromatic : Pyridinyl groups improve aqueous solubility compared to phenyl, reducing toxicity profiles in vivo .
Preparation Methods
The multicomponent reaction (MCR) approach is a cornerstone for constructing the pyrimido[1,2-a]benzimidazole scaffold. A seminal method involves the cyclocondensation of 2-aminobenzimidazole (1a ) with β-bromo-α,β-unsaturated aldehydes (33a–j ) under microwave irradiation. Optimized conditions employ dimethylformamide (DMF) as the solvent, triethylamine (Et₃N) as a base, and magnesium sulfate (MgSO₄) as a desiccant, yielding 2-substituted pyrimido[1,2-a]benzimidazoles (34a–j ) in 85–92% efficiency . For the 2-(pyridin-3-yl) derivative, substituting the aldehyde component with a pyridine-3-carboxaldehyde derivative could facilitate the introduction of the pyridinyl group.
A complementary MCR strategy utilizes isoflavones (41a–r ) as coupling partners. Reaction with 1a in methanol containing sodium methoxide (MeONa) induces pyran ring opening and subsequent cyclocondensation, producing pyrimido[1,2-a]benzimidazoles (42a–r ) with yields exceeding 80% . This method’s adaptability to aromatic aldehydes suggests potential for incorporating pyridin-3-yl motifs via tailored isoflavone precursors.
Photochemical Condensation for Regioselective Synthesis
Photochemical methods offer precise control over reaction pathways. A notable example is the UV-light-mediated condensation of 1a with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one (10 ) in the presence of potassium hydroxide (KOH) and DMF. Irradiation at 312 nm for 2 hours achieves a 96% yield of product 11 , demonstrating the method’s efficiency . Adapting this protocol to a pyridin-3-yl-containing chalcone analog could enable the synthesis of 2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazole with minimal byproducts.
Microwave-Assisted Synthesis and Solvent Optimization
Microwave irradiation significantly accelerates reaction kinetics while improving yields. A study optimizing the synthesis of pyrimido[1,2-a]benzimidazoles from β-bromo-α,β-unsaturated aldehydes identified DMF as the optimal solvent, with microwave heating at 120°C for 20 minutes achieving near-quantitative yields . The table below summarizes key parameters for microwave-assisted synthesis:
| Precursor | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| β-Bromo aldehyde | DMF | Et₃N | 120 | 20 | 92 |
| Isoflavone derivative | MeOH | MeONa | 80 | 30 | 85 |
For 2-(pyridin-3-yl) derivatives, substituting the aldehyde with pyridine-3-carboxaldehyde under similar conditions could yield the target compound.
Halogenation and Cross-Coupling Strategies
Halogenated intermediates enable late-stage functionalization via cross-coupling reactions. A patent (CN103172637B) details the synthesis of 7-bromopyrimido[1,2-a]benzimidazole by reacting N-(4-bromophenyl)-2-aminopyrimidine with iodobenzene trifluoroacetate in acetonitrile, achieving an 81% yield . Subsequent Suzuki-Miyaura coupling with pyridin-3-ylboronic acid could introduce the pyridinyl group at position 2.
Another approach involves acylating 2-aminobenzimidazoles (1a , b ) with 2-haloaroyl chlorides (56a–h ) in DMF, followed by intramolecular nucleophilic aromatic substitution (SₙAr) to form the pyrimidine ring . This method’s compatibility with diverse aryl chlorides suggests its utility for installing pyridin-3-yl groups.
Comparative Analysis of Synthetic Routes
The choice of method depends on scalability, yield, and functional group tolerance. Microwave-assisted MCRs offer rapid, high-yielding routes but require specialized equipment. Photochemical methods provide regioselectivity but necessitate UV-light infrastructure. Halogenation-cross-coupling strategies enable modular synthesis but involve multi-step sequences. The table below contrasts these approaches:
| Method | Yield (%) | Time | Equipment | Functional Group Tolerance |
|---|---|---|---|---|
| Microwave MCR | 85–92 | 20–30 min | Microwave reactor | Moderate |
| Photochemical | 90–96 | 2–4 hours | UV lamp | High |
| Halogenation/Suzuki | 70–81 | 6–8 hours | Standard glassware | High |
Q & A
Q. What are the common synthetic routes for 2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole, and how do their yields compare?
The most widely used methods involve multicomponent reactions (MCRs) and annulation of 2-aminobenzimidazole with bifunctional reagents. For example:
- Route 1 : Reacting 2-aminobenzimidazole with 1,1,3,3-tetraethoxypropane yields pyrimido[1,2-a]benzimidazole derivatives with ~57–58% efficiency .
- Route 2 : MCRs using aryl aldehydes and methyl ketones under microwave irradiation with guanidine hydrochloride (GuHCl) as a catalyst achieve yields >85% while eliminating solvents and metals .
- Advanced variation : Fluorinated derivatives (e.g., 2-polyfluoroalkylbenzimidazo[1,2-a]pyrimidines) can be synthesized via Lewis acid-mediated reactions (e.g., (EtO)3B in MeCN) with yields up to 86% .
Q. How can multicomponent reactions (MCRs) be optimized for synthesizing pyrimido[1,2-a]benzimidazole derivatives?
Key optimization parameters include:
- Catalyst selection : GuHCl enables solvent-free, microwave-assisted synthesis with high functional group tolerance .
- Reagent design : Baylis-Hillman acetates or alkynes (e.g., CuI/K2CO3-catalyzed MCRs) improve regioselectivity .
- Reaction conditions : Microwave irradiation reduces reaction time (e.g., from hours to minutes) and enhances yields by promoting rapid cyclization .
Advanced Research Questions
Q. What factors influence regioselectivity in the synthesis of fluorinated pyrimido[1,2-a]benzimidazoles?
Regioselectivity is critically dependent on:
- Solvent polarity : MeCN with (EtO)3B favors 2-fluoroalkyl substitution (98% selectivity), while trifluoroethanol without Lewis acids shifts selectivity to 4-fluoroalkyl derivatives .
- Catalyst role : Lewis acids like (EtO)3B stabilize transition states, directing substituents to specific positions .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF3) enhance electrophilic aromatic substitution at the pyrimidine ring .
Q. How do solvent and catalyst choices in MCRs impact the formation of pyrimido[1,2-a]benzimidazole derivatives?
- Metal-free catalysis : GuHCl in solvent-free conditions minimizes side reactions and simplifies purification, ideal for fluorescent derivatives .
- Metal-mediated systems : CuI/K2CO3 enables alkyne incorporation but requires rigorous metal removal for biological applications .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates greener protocols .
Q. What analytical techniques are critical for characterizing pyrimido[1,2-a]benzimidazole derivatives?
- Structural elucidation : High-resolution NMR (¹H/¹³C) and X-ray crystallography resolve regiochemical ambiguities, particularly for fluorinated or chiral derivatives .
- Purity assessment : HPLC-MS detects trace impurities, essential for pharmacological studies .
- Photophysical properties : Fluorescence spectroscopy evaluates π-conjugation efficiency, which correlates with DNA intercalation potential .
Q. How do fluorinated substituents affect the biological activity of pyrimido[1,2-a]benzimidazoles?
- Enhanced lipophilicity : Fluorine atoms improve blood-brain barrier penetration, critical for CNS-targeting agents .
- DNA binding : Fluorinated derivatives (e.g., 63a,b) exhibit stronger intercalation via hydrophobic interactions, confirmed by UV-Vis hypochromicity and fluorescence quenching .
- Antiproliferative activity : 2-CF3-substituted analogs show IC50 values <10 µM in cancer cell lines due to topoisomerase inhibition .
Q. What strategies address contradictions in reported reaction yields for pyrimido[1,2-a]benzimidazole synthesis?
- Reproducibility checks : Verify catalyst purity (e.g., GuHCl lot variability) and moisture sensitivity of intermediates .
- Parameter standardization : Compare yields under identical conditions (e.g., microwave power, solvent ratios). For example, MCR yields drop from 85% to 60% if microwave irradiation is replaced with conventional heating .
Q. How to evaluate DNA interaction mechanisms of pyrimido[1,2-a]benzimidazole derivatives?
- UV-Vis titration : Monitor hypochromicity and redshift to confirm intercalation .
- Fluorescence displacement assays : Use ethidium bromide as a probe; >50% displacement indicates groove binding .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to duplex DNA or G-quadruplex structures .
Q. What in vivo models assess the therapeutic potential of pyrimido[1,2-a]benzimidazole derivatives?
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize derivatives with systematic changes (e.g., -CH3, -CF3, -Cl) at positions 2, 4, and 10 .
- Biological screening : Test against diverse targets (e.g., kinases, GPCRs) using high-throughput assays .
- Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
